molecular formula C18H17N3O3S B2836569 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1021206-53-0

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2836569
CAS No.: 1021206-53-0
M. Wt: 355.41
InChI Key: OZJDCQHYVYATKT-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a pyridazinone moiety linked to a biphenyl sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and biphenyl sulfonamides. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their properties and applications .

Uniqueness

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of a pyridazinone ring and a biphenyl sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18-7-4-12-19-21(18)14-13-20-25(23,24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJDCQHYVYATKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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